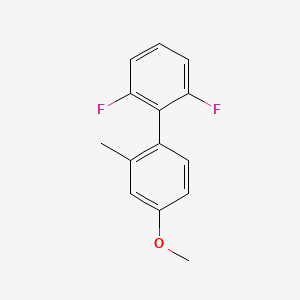

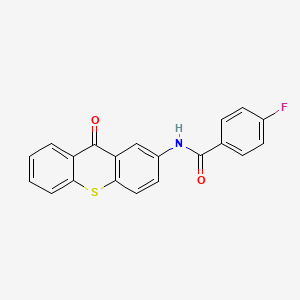

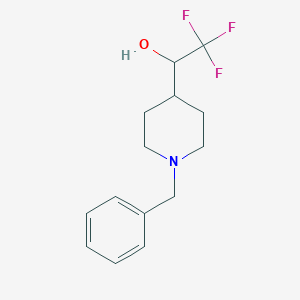

![molecular formula C23H20N2O2 B2473397 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide CAS No. 903339-51-5](/img/structure/B2473397.png)

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Anticancer Drug Development

Compounds with complex structures, including quinoline and naphthamide derivatives, are frequently explored for their anticancer properties. For instance, a novel oral anticancer drug, S-1, composed of tegafur, gimestat, and otastat potassium, based on the biochemical modulation of 5-fluorouracil (5-FU), has shown effectiveness in patients with advanced gastric cancer. This compound improves tumor-selective toxicity by inhibiting enzymes that degrade 5-FU and maintaining prolonged 5-FU concentrations in the blood and tumors (Sakata et al., 1998).

Neurological Disease Research

Quinolinic acid, a metabolite in the kynurenine pathway, has been studied for its role in neurological diseases. It acts as an agonist of N-methyl-D-aspartate receptors and is implicated in over-stimulation of these receptors in various neurological conditions. Research in this area focuses on understanding the pathophysiological roles of such compounds and their metabolites in diseases like HIV-1 infection and its relationship to clinical and neurological status (Heyes et al., 1991).

Oxidative Stress and Antioxidant Defense

The NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which is involved in reducing oxidative stress by detoxifying quinoid compounds, has been examined for its implications in cancer and oxidative stress-related conditions. Studies have shown that high-level expression of NQO1 correlates with various human malignancies, suggesting its role in tumor progression and as a potential biomarker for prognostic evaluation in diseases like breast cancer (Yang et al., 2014).

Metabolism of Environmental Toxins

The metabolism of heterocyclic aromatic amines, which can form during the cooking of meat and are considered carcinogenic, has also been a subject of study. Research into how these compounds are metabolized and eliminated from the human body can provide insights into reducing exposure and risk associated with these environmental toxins (Stillwell et al., 1999).

Propiedades

IUPAC Name |

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-21-10-9-18-14-20(13-17-6-3-11-25(21)22(17)18)24-23(27)19-8-7-15-4-1-2-5-16(15)12-19/h1-2,4-5,7-8,12-14H,3,6,9-11H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUKLBNGNCRVGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC5=CC=CC=C5C=C4)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

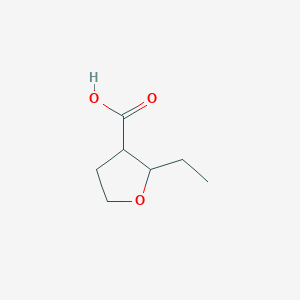

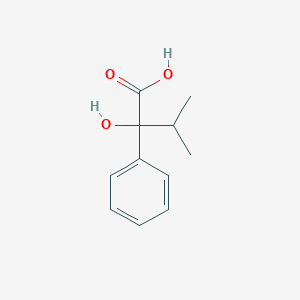

![2-(4-{3-[(4-Methylphenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2473315.png)

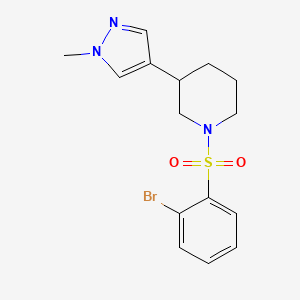

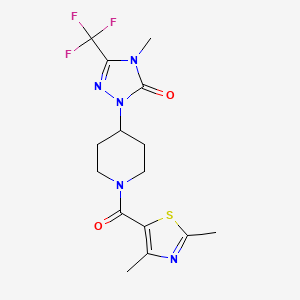

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide;hydrochloride](/img/structure/B2473327.png)

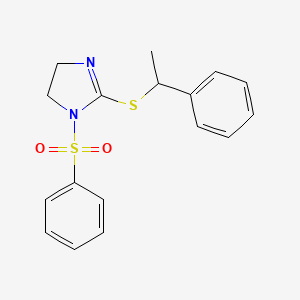

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2473334.png)

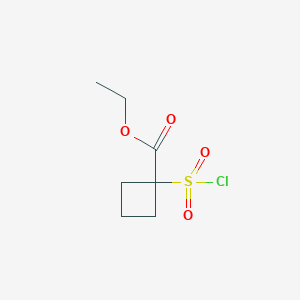

![3-(4-ethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2473337.png)